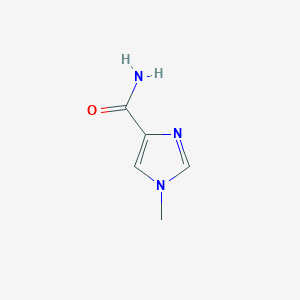

1-methyl-1H-imidazole-4-carboxamide

Overview

Description

1-Methyl-1H-imidazole-4-carboxamide is an organic compound with the molecular formula C5H7N3O . It is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of 1-methyl-1H-imidazole-4-carboxamide consists of a five-membered imidazole ring with a carboxamide group at the 4-position and a methyl group at the 1-position . The imidazole ring contains two nitrogen atoms, one of which is part of the carboxamide group .Scientific Research Applications

Enzyme Inhibition

Scientific Field

Biochemistry and Enzymology Application Summary: Imidazole derivatives, including 1-methyl-1H-imidazole-4-carboxamide, are potent inhibitors of various enzymes, such as cytochrome P450s and kinases. Methods of Application: Enzyme assays are performed to determine the inhibitory constants (Ki) and the mode of inhibition. Results Summary: Research has shown that these compounds can effectively inhibit target enzymes, with Ki values suggesting strong binding affinity.

Agrochemical Applications

Scientific Field

Agricultural Chemistry Application Summary: Imidazole derivatives are explored for their use in agrochemicals, including fungicides and herbicides. Methods of Application: The compounds are tested for their ability to control plant pathogens and weeds in field trials and greenhouse experiments. Results Summary: Certain imidazole derivatives have shown potential in improving crop protection and yield, contributing to more effective agricultural practices.

These applications highlight the versatility of “1-methyl-1H-imidazole-4-carboxamide” and its derivatives in various scientific and industrial fields. The specific details and quantitative data for these applications can be found in specialized scientific publications and research articles .

Anti-tubercular Activity

Scientific Field

Infectious Diseases and Pharmacology Application Summary: Imidazole derivatives have been evaluated for their potential to combat tuberculosis by inhibiting the Mycobacterium tuberculosis bacteria. Methods of Application: Compounds are tested against bacterial strains using reference drugs like rifampicin to assess their anti-tubercular activity. Results Summary: Certain imidazole derivatives, including those related to 1-methyl-1H-imidazole-4-carboxamide, have shown promising results in inhibiting the growth of the tuberculosis-causing bacteria .

Ionic Liquid Precursor

Scientific Field

Green Chemistry and Material Science Application Summary: Imidazole derivatives are used as precursors for the synthesis of ionic liquids, which are salts in the liquid state at room temperature, used as environmentally friendly solvents. Methods of Application: The synthesis involves quaternization reactions where the imidazole is functionalized to form the ionic compound. Results Summary: The resulting ionic liquids have unique properties like low volatility and high thermal stability, making them suitable for various industrial applications .

Mimicking Biomolecules

Scientific Field

Chemical Biology and Biochemistry Application Summary: Imidazole-based compounds are used to mimic aspects of diverse biomolecules, such as nucleoside bases, histidine, and histamine, due to their fundamental nitrogen heterocycle. Methods of Application: These mimics are synthesized and incorporated into larger structures to study biological processes or to create novel therapeutic agents. Results Summary: The imidazole mimics have been instrumental in advancing our understanding of biological systems and in the development of new drugs .

PARP-1 Inhibition

Scientific Field

Oncology and Molecular Biology Application Summary: Imidazole derivatives are investigated for their role as inhibitors of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair, which is a target for cancer therapy. Methods of Application: The compounds are synthesized and tested for their ability to inhibit PARP-1 activity in vitro. Results Summary: Some derivatives have been identified as potential candidates for effective PARP-1 inhibitors, valuable for further optimization in cancer treatment .

Future Directions

The future directions in the field of imidazole derivatives involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their diverse range of applications . The versatility and utility of imidazole derivatives make them both highly topical and necessary for future research .

properties

IUPAC Name |

1-methylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-2-4(5(6)9)7-3-8/h2-3H,1H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDCMXSTPBEJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561345 | |

| Record name | 1-Methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-imidazole-4-carboxamide | |

CAS RN |

129993-47-1 | |

| Record name | 1-Methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)

![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)